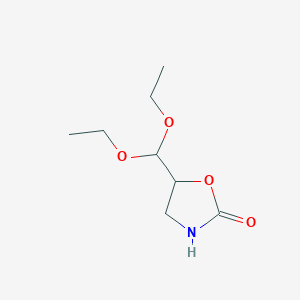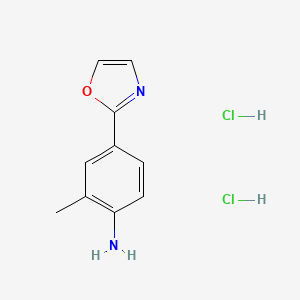![molecular formula C22H18FN3O3S B2949722 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 922953-97-7](/img/structure/B2949722.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a benzamide derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. This compound also inhibits the expression of various proteins that are involved in cell proliferation and survival. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of the disease.
実験室実験の利点と制限
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide. In the field of medicinal chemistry, further studies are needed to explore the anticancer properties of this compound and its potential use as a diagnostic agent for cancer imaging. In the field of neuroscience, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential use in other fields such as material science and catalysis.
合成法
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide involves a multistep reaction process that begins with the preparation of 4-fluoro-N-(pyridin-2-ylmethyl)benzamide. This is followed by the reaction of the prepared compound with 4,7-dimethoxybenzo[d]thiazol-2-amine to form this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
科学的研究の応用
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as a diagnostic agent for cancer imaging. In the field of neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-10-11-18(29-2)20-19(17)25-22(30-20)26(13-16-5-3-4-12-24-16)21(27)14-6-8-15(23)9-7-14/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFHXQNQEILRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)

![N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2949648.png)



![3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2949658.png)
![6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2949659.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2949661.png)
